molecular formula C10H18ClNO2 B1523501 tert-Butyl 3-chloropiperidine-1-carboxylate CAS No. 885275-01-4

tert-Butyl 3-chloropiperidine-1-carboxylate

Cat. No.: B1523501
CAS No.: 885275-01-4
M. Wt: 219.71 g/mol
InChI Key: JPSPBVBCTKBAEJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-chloropiperidine-1-carboxylate: is a chemical compound with the molecular formula C10H18ClNO2. It is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical industry. This compound is known for its stability and reactivity, making it a valuable building block for the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-chloropiperidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with piperidine, a six-membered nitrogen-containing heterocycle.

    Chlorination: Piperidine is chlorinated using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce a chlorine atom at the 3-position, forming 3-chloropiperidine.

    Protection: The nitrogen atom of 3-chloropiperidine is protected by reacting it with tert-butyl chloroformate ((CH3)3COCOCl) in the presence of a base like triethylamine (Et3N). This step forms this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Chlorination: Large quantities of piperidine are chlorinated using industrial chlorinating agents.

    Continuous Flow Reactors: The protection step is often carried out in continuous flow reactors to ensure consistent product quality and yield.

    Purification: The final product is purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-chloropiperidine-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield 3-chloropiperidine-1-carboxylic acid.

    Reduction: The compound can be reduced to form 3-chloropiperidine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide (DMF)).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid (HCl)) or basic conditions (e.g., sodium hydroxide (NaOH)).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Substituted piperidines (e.g., 3-azidopiperidine).

    Hydrolysis: 3-chloropiperidine-1-carboxylic acid.

    Reduction: 3-chloropiperidine.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-chloropiperidine-1-carboxylate is used as a versatile intermediate for the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of complex molecules used in drug discovery and development.

Biology

In biological research, this compound is utilized in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators. Its derivatives are often studied for their potential therapeutic effects.

Medicine

In the pharmaceutical industry, this compound is a key intermediate in the synthesis of several drugs

Industry

In industrial applications, this compound is employed in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-chloropiperidine-1-carboxylate depends on its specific application. In general, it acts as a building block in the synthesis of more complex molecules. The chlorine atom at the 3-position and the tert-butyl ester group provide sites for further chemical modifications, allowing the compound to participate in various reactions and form diverse products.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-chloropiperidine-1-carboxylate
  • tert-Butyl 2-chloropiperidine-1-carboxylate
  • tert-Butyl 3-bromopiperidine-1-carboxylate

Uniqueness

tert-Butyl 3-chloropiperidine-1-carboxylate is unique due to the specific positioning of the chlorine atom at the 3-position, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound offers distinct synthetic advantages, particularly in the formation of 3-substituted piperidine derivatives.

By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can leverage its potential in various scientific and industrial fields.

Properties

IUPAC Name

tert-butyl 3-chloropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSPBVBCTKBAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693541
Record name tert-Butyl 3-chloropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-01-4
Record name 1,1-Dimethylethyl 3-chloro-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-chloropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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